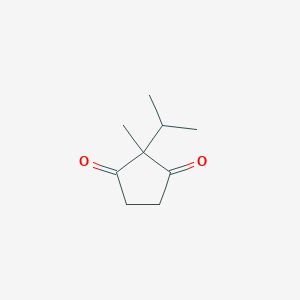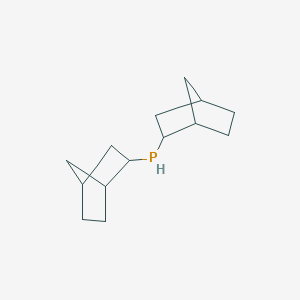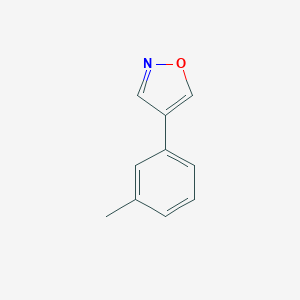
2-Isopropyl-2-methyl-1,3-cyclopentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Isopropyl-2-methyl-1,3-cyclopentanedione” is a derivative of 1,3-Cyclopentanedione and 2-Methyl-1,3-cyclopentanedione . It is a cyclic compound with a five-membered ring structure. The molecule contains two carbonyl groups (C=O) and a methyl group (CH3) attached to the second carbon atom .
Synthesis Analysis
The synthesis of 2-Methyl-1,3-cyclopentanedione, a similar compound, involves the reaction of succinic anhydride with an appropriate carboxylic acid anhydride in the presence of aluminum chloride . Another method involves the base-induced condensation of diethylglutarate with diethyloxalate, followed by hydrolysis of the resulting diketodiester followed by decarboxylation .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,3-cyclopentanedione is C6H8O2 . The IUPAC Standard InChI is InChI=1S/C6H8O2/c1-4-5(7)2-3-6(4)8/h4H,2-3H2,1H3 . The molecular weight is 112.1265 .Chemical Reactions Analysis
The β-diketone 2-methyl-1,3-cyclopentanedione is used to generate the enolate ion required for Michael reaction and an aryl-substituted α,β-unsaturated ketone is used as the acceptor . Base-catalyzed Michael reaction between the two partners yields an intermediate triketone, which then cyclizes in an intramolecular aldol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,3-cyclopentanedione, a similar compound, include a molecular weight of 112.1265 . The compound is likely to be a solid at room temperature .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 2-Isopropyl-2-methyl-1,3-cyclopentanedione is not available, similar compounds like 3-Methyl-1,2-cyclopentanedione require avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended .
properties
IUPAC Name |
2-methyl-2-propan-2-ylcyclopentane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)9(3)7(10)4-5-8(9)11/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNUNXBZSLMCAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)CCC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-2-methyl-1,3-cyclopentanedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)


